molecular formula C12H13NO2S2 B5545807 Propan-2-yl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate CAS No. 6103-82-8

Propan-2-yl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate

Cat. No.: B5545807
CAS No.: 6103-82-8
M. Wt: 267.4 g/mol
InChI Key: WCMLSZGTZCUCPL-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate typically involves the reaction of 2-mercaptobenzothiazole with isopropyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or ethanol at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of ester derivatives .

Scientific Research Applications

Propan-2-yl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propan-2-yl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: A precursor in the synthesis of Propan-2-yl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate, known for its vulcanization accelerator properties in rubber production.

    Benzothiazole: A parent compound with diverse biological activities and applications in medicinal chemistry.

    Propan-2-yl acetate: An ester with applications in the fragrance and flavor industry.

Uniqueness

This compound is unique due to its combined structural features of benzothiazole and ester functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

propan-2-yl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-8(2)15-11(14)7-16-12-13-9-5-3-4-6-10(9)17-12/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMLSZGTZCUCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CSC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976531
Record name Propan-2-yl [(1,3-benzothiazol-2-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6103-82-8
Record name Propan-2-yl [(1,3-benzothiazol-2-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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